molecular formula C10H12N4 B13323349 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13323349
M. Wt: 188.23 g/mol
InChI Key: OJNPKGTWIUXSLC-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine (CAS 1495915-34-8) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol, this 1,2,3-triazole derivative is part of a significant class of nitrogen-rich heterocycles . Triazole compounds are renowned for their broad biological activities and their ability to bind to various enzymes and receptors through diverse non-covalent interactions . This makes them extremely valuable scaffolds in medicinal chemistry and drug discovery, with applications explored in areas such as antimicrobial, anticancer, and antiviral research . Specifically, 1,2,3-triazoles can serve as key precursors in multi-step synthetic routes for constructing more complex heterocyclic systems, such as those combining pyrazole and thiazole moieties, which are of high interest for developing new pharmacologically active agents . Researchers utilize this compound strictly in laboratory settings to explore its potential applications and properties. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)triazol-4-amine

InChI

InChI=1S/C10H12N4/c1-7-3-8(2)5-9(4-7)14-12-6-10(11)13-14/h3-6H,1-2H3,(H2,11,13)

InChI Key

OJNPKGTWIUXSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2N=CC(=N2)N)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Catalyst : Palladium complex [(THP-Dipp)Pd(cinn)Cl] with an expanded-ring N-heterocyclic carbene ligand is the most active catalyst.
  • Base : Sodium tert-butoxide (t-BuONa) in excess (3.0 equivalents).
  • Solvent : 1,4-Dioxane.
  • Temperature : 120 °C.
  • Reaction Time : Approximately 18–24 hours.
  • Atmosphere : Argon, to prevent oxidation.

General Reaction Scheme

  • Starting from either 5-amino-1,2,3-triazoles or 5-halo-1,2,3-triazoles.
  • Reacting with (het)aryl halides or primary amines.
  • Under Pd-catalyzed Buchwald–Hartwig conditions to form the N-arylamino triazole.

Example: Synthesis of 1-benzyl-5-((3,5-dimethylphenyl)amino)-4-phenyl-1H-1,2,3-triazole

  • React 1-benzyl-4-phenyl-1H-1,2,3-triazol-5-amine with 1-bromo-3,5-dimethylbenzene under the above conditions.
  • Yield: Approximately 84%.
  • Product obtained as a white solid with melting point around 154–155 °C.

Comparative Yields and Catalyst Efficiency

Entry Catalyst (Pd Complex) Base (Equiv.) Yield (%) Notes
1 (THP-Dipp)Pd(cinn)Cl (1 mol%) t-BuONa (1.2) 53 Incomplete conversion
2 (THP-Dipp)Pd(cinn)Cl (2 mol%) t-BuONa (1.2) 86 Improved yield
3 (THP-Dipp)Pd(cinn)Cl (2 mol%) t-BuONa (3.0) 97 Near quantitative yield
4 (THP-Dipp)PdAllylCl (2 mol%) t-BuONa (1.2) 73 Slightly less active catalyst
5 (THP-Dipp)PdMetallylCl (2 mol%) t-BuONa (1.2) 39 Lower activity
6 Pd(OAc)2/RuPhos (2 mol%/4 mol%) t-BuONa (1.2) 30 Traditional system, less active

This data underscores the superior performance of the (THP-Dipp)Pd(cinn)Cl catalyst system in the Buchwald–Hartwig amination of triazoles.

Detailed Procedure Summary

  • Under argon, dissolve the 5-amino or 5-halo-1,2,3-triazole and aryl halide or amine in dry 1,4-dioxane.
  • Degas the solution by freeze-pump-thaw cycles.
  • Add the palladium catalyst and sodium tert-butoxide.
  • Stir the reaction mixture at 120 °C for 18–24 hours.
  • After cooling, extract with dichloromethane, wash, dry, and concentrate.
  • Purify the product by column chromatography (hexane:ethyl acetate 4:1).

Summary Table of Selected 5-(Het)arylamino-1,2,3-triazoles Synthesized

Compound ID Aryl Amine/Aryl Halide Used Yield (%) Melting Point (°C) Notes
2m 1-bromo-3,5-dimethylbenzene 84 154–155 Target compound with 3,5-dimethylphenyl substituent
2a 1-bromo-4-methylbenzene 97 181–182 p-Tolyl derivative
2b 1-bromo-2-methylbenzene 97 193–195 o-Tolyl derivative
2f 1-bromo-4-fluoro-2-methylbenzene >99 216–217 Fluoro-substituted derivative
2s 3-(trifluoromethyl)aniline 81 115–117 Electron-withdrawing substituent

This table illustrates the broad applicability of the method to various substituted aryl groups, including the 3,5-dimethylphenyl moiety relevant to the query.

This detailed analysis of preparation methods for 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine highlights the state-of-the-art palladium-catalyzed Buchwald–Hartwig amination as the method of choice. The method's efficiency, versatility, and applicability to a wide range of substrates make it a valuable tool for researchers synthesizing functionalized triazole derivatives for advanced applications.

Chemical Reactions Analysis

Substitution Reactions at the Triazole Core

The amine group at position 4 of the triazole ring undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Acetylation : Reaction with acetyl chloride in anhydrous THF yields N-acetyl-2-(3,5-dimethylphenyl)-2H-1,2,3-triazol-4-amine (85% yield) .

  • Sulfonation : Treatment with benzenesulfonyl chloride in pyridine produces the sulfonamide derivative (72% yield) .

Reaction TypeReagents/ConditionsProductYield
AcetylationAcetyl chloride, THF, 0°CN-Acetyl derivative85%
SulfonationBenzenesulfonyl chloride, pyridineSulfonamide72%

Cycloaddition Reactions

The triazole’s electron-deficient nature facilitates [3+2] cycloaddition with dipolarophiles:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reacts with propargyl bromide to form a bis-triazole derivative under Cu(I) catalysis (90% yield) . Mechanistic studies indicate temperature-dependent regioselectivity (Scheme 1B, ).

  • Nitrilimine Cycloaddition : Forms fused pyridine-triazole hybrids when reacted with hydrazonoyl halides (e.g., 30–70% yield for imidazo[1,2-a]pyridines) .

Condensation with Aldehydes

The primary amine reacts with aromatic aldehydes to form Schiff bases or hemiaminals, depending on substituent effects:

  • Electron-Withdrawing Substituents : Benzaldehydes with –NO₂ or –Cl groups yield stable hemi

Scientific Research Applications

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine, also referred to by its CAS No. 1495915-34-8, is a triazole derivative with a dimethylphenyl group attached to the triazole ring and an amine functional group . Triazoles, a class of five-membered heterocyclic rings containing three nitrogen atoms, are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound typically involves several steps to ensure high yields and purity of the final product. While the exact synthesis method isn't detailed in the provided context, a review by Roger Hanselmann et al. describes a method for synthesizing N-substituted-1,2,3-triazoles with antibacterial activity using the cyclization reaction of α, α-dichlorotoluene sulfonyl–substituted hydrazone with primary amine, mediated by DIPEA .

Potential Applications

The unique structure of this compound lends itself to various applications:

  • Medicinal Chemistry The presence of the amine functional group enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry.
  • Biological Activity Preliminary studies suggest that 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine exhibits notable pharmacological properties.
  • Interaction Studies Interaction studies focus on its binding affinity with biological targets such as enzymes or receptors. Molecular docking studies suggest that this compound may interact effectively with specific proteins involved in disease pathways. Such interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
  • Emissive Layers in OLED Devices The optical and electrochemical properties of the compound obtained were investigated to estimate their potential application as emissive layers in OLED devices .

Structural Similarity

Several compounds share structural similarities with 2-[(2,5-Dimethylphenyl)methyl]-2H-1,2,3-triazol-4-amine:

Compound NameStructure TypeUnique Features
1-(4-Methoxyphenyl)-1H-1,2,3-triazoleTriazoleMethoxy substituent enhances solubility
4-Amino-3-(4-chlorobenzyl)-1H-1,2,3-triazoleTriazoleChlorobenzyl group increases lipophilicity
5-(4-Bromophenyl)-1H-1,2,3-triazoleTriazoleBromine substituent provides unique reactivity
3-(4-Fluorophenyl)-1H-1,2,3-triazoleTriazoleFluorine enhances electronic properties

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities or receptor functions. The phenyl group may enhance the compound’s binding affinity to certain proteins, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Triazole Derivatives

The substituents on the triazole ring significantly alter physicochemical and biological properties. Key comparisons include:

Compound Substituents Molecular Weight Key Features Biological Activity/Applications
2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine 3,5-dimethylphenyl (electron-donating) ~216.3 g/mol Enhanced solubility in non-polar solvents; potential for π-π stacking interactions. Not explicitly reported.
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) 3,5-bis(trifluoromethyl)phenyl (electron-withdrawing) ~331.2 g/mol High electronegativity; increased metabolic stability. Catalysis (anion-binding applications).
3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine 4-methoxyphenyl (electron-donating) ~296.3 g/mol Twisted conformation (19–21° dihedral angles); forms hydrogen-bonded chains. Crystallographic studies.
5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine 3,5-dimethylphenyl (thiadiazole core) ~233.3 g/mol Planar structure; intramolecular C–H⋯N hydrogen bonds. Insecticidal/fungicidal activity.

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) enhance solubility but may reduce metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl) .
  • Crystal Packing : Methoxy-substituted triazoles exhibit intermolecular N–H⋯N hydrogen bonding, whereas dimethylphenyl analogs (e.g., thiadiazole in ) form planar layers via C–H⋯N interactions.

Biological Activity

2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine (CAS No. 1495915-34-8) is a compound belonging to the triazole family, characterized by its five-membered heterocyclic ring containing three nitrogen atoms. The presence of a dimethylphenyl group and an amine functionality enhances its biological activity and potential applications in medicinal chemistry. This article reviews the biological activities associated with this compound, including antimicrobial properties, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4C_{10}H_{12}N_{4}, with a molecular weight of 188.23 g/mol. The triazole ring structure is known for its stability and low toxicity, making it a valuable scaffold in drug development.

Antimicrobial Properties

Triazole derivatives are widely recognized for their antimicrobial activities. Preliminary studies have indicated that this compound exhibits significant antimicrobial effects against various pathogens:

Microorganism Activity
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Bacillus subtilisGood activity
Enterococcus faecalisModerate activity

The compound's effectiveness against these microorganisms suggests its potential as an antimicrobial agent in clinical settings .

Molecular docking studies have shown that this compound interacts with specific proteins involved in disease pathways. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, which are crucial for its pharmacological profile .

Structure-Activity Relationship (SAR)

The unique combination of the dimethylphenyl group and the triazole structure contributes to the compound's biological activity. SAR studies suggest that substituents on the triazole ring can significantly impact antimicrobial efficacy. For example:

Substituent Effect on Activity
Methoxy groupEnhances solubility
Chlorobenzyl groupIncreases lipophilicity
Bromine substituentProvides unique reactivity

These findings indicate that modifications to the triazole ring can optimize biological activity .

Case Studies

Recent research has highlighted the synthesis and biological evaluation of various triazole derivatives, including this compound. In one study, compounds were synthesized and screened for their antimicrobial properties against standard strains. Results showed that derivatives with electron-donating groups at specific positions on the triazole ring exhibited enhanced activity .

Q & A

Basic: How can researchers optimize the synthesis of 2-(3,5-Dimethylphenyl)-2H-1,2,3-triazol-4-amine to improve yield and purity?

Answer:
Optimization typically involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst loading. For triazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions (e.g., halogen displacement on pre-formed triazole cores) are common. Evidence from structurally analogous compounds suggests that substituting halogen atoms (e.g., bromine) with amine groups under controlled pH (7–9) and using polar aprotic solvents (DMF, DMSO) can enhance yields . Purity is improved via recrystallization in ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .

Advanced: What advanced crystallographic techniques are critical for resolving structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is essential for resolving bond-length discrepancies and confirming substituent orientations. For example, SHELXL’s TwinRotMat and HKLF5 tools can address twinning issues common in triazole derivatives . Hydrogen-bonding networks (e.g., N–H⋯N interactions) should be analyzed using OLEX2 or Mercury to validate supramolecular packing .

Basic: What spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

  • 1H/13C NMR : Aromatic protons (δ 6.8–7.5 ppm) and triazole ring carbons (δ 140–150 ppm) are diagnostic .
  • IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) confirm the triazole core .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ at m/z 229.12) .

Advanced: How can researchers reconcile contradictory bioactivity data reported for triazole-4-amine derivatives?

Answer:
Contradictions often arise from assay variability (e.g., cell-line specificity, enzyme isoforms). To resolve this:

  • Standardize assays using recombinant proteins (e.g., IDO1 for immunomodulatory studies) .
  • Perform dose-response curves (IC50/EC50) under controlled conditions (pH, temperature).
  • Cross-validate with computational docking (AutoDock Vina) to assess binding mode consistency .

Advanced: What computational strategies predict the biological target interactions of this compound?

Answer:

  • Molecular Docking : Use triazole-4-amine scaffolds as rigid cores for virtual screening against targets like kinases or oxidoreductases .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (e.g., RMSD < 2.0 Å over 100 ns) to prioritize analogs .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ) with bioactivity .

Basic: What in vitro assays are recommended for initial bioactivity screening?

Answer:

  • Enzymatic Inhibition : Test against IDO1 or cytochrome P450 isoforms using spectrophotometric assays (e.g., kynurenine quantification) .
  • Antimicrobial Screening : Broth microdilution (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?

Answer:

  • Substituent Variation : Replace 3,5-dimethylphenyl with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups to modulate reactivity .
  • Core Modifications : Compare 1,2,3-triazole vs. 1,2,4-triazole analogs using crystallographic data to assess planarity and steric effects .

Advanced: How to validate crystallographic models when R factors exceed acceptable thresholds?

Answer:

  • Data Quality : Ensure completeness (>95%), redundancy (>4), and resolution (<0.8 Å) .
  • Residual Density : Use SHELXL’s DELU and SIMU restraints to address disorder .
  • Validation Tools : Check Rint (<5%) and Flack parameter (for chiral centers) with PLATON .

Advanced: How to address solubility discrepancies in polar vs. nonpolar solvents?

Answer:

  • Purity Analysis : Confirm via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
  • Solvent Parameters : Use Hansen solubility parameters (δD, δP, δH) to predict solubility. For example, DMSO (δ = 26.7 MPa¹/²) enhances solubility of aromatic triazoles .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent .

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